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Compound of Interest

Compound Name: 4-Amino-3-methoxybenzaldehyde

Cat. No.: B1612064 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative

synthesis pathways for 4-Amino-3-methoxybenzaldehyde, a versatile intermediate in

pharmaceutical and organic synthesis. This document details experimental protocols, presents

quantitative data in structured tables, and includes visualizations of reaction pathways to

facilitate understanding and replication.

Primary Synthesis Pathway: Nitration of Vanillin
followed by Reduction
The most common and well-documented method for synthesizing 4-Amino-3-
methoxybenzaldehyde begins with the readily available starting material, vanillin (4-hydroxy-

3-methoxybenzaldehyde). This two-step process involves the nitration of vanillin to form an

intermediate, 5-nitrovanillin, which is subsequently reduced to the desired product.

Step 1: Nitration of Vanillin to 5-Nitrovanillin
The introduction of a nitro group onto the vanillin ring is a critical first step. This electrophilic

aromatic substitution reaction is typically carried out using a nitrating agent in an acidic

medium.

Experimental Protocol:
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Two effective methods for the nitration of vanillin are presented below.

Method A: Nitration using Nitric Acid in Acetic Acid

A solution of vanillin in glacial acetic acid is treated with concentrated nitric acid at a controlled

temperature. This method has been reported to yield 5-nitrovanillin in approximately 75% yield.

[1]

Method B: Nitration using Ceric Ammonium Nitrate (CAN)

A greener approach involves the use of ceric ammonium nitrate as the nitrating agent in

aqueous acetic acid, with polyethylene glycol-400 as a phase transfer catalyst. This method

offers good yields, typically between 69-71%.

Reaction Setup: In a round-bottom flask, dissolve vanillin (1 equivalent) in 90% acetic acid.

Add polyethylene glycol-400 (1.25 equivalents).

Reagent Addition: While stirring, slowly add an aqueous solution of ceric ammonium nitrate

(0.58 to 1.58 equivalents) dropwise.

Reaction Conditions: Maintain the reaction temperature between 20-60°C and stir for 1.0-2.5

hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a 1:1

mixture of ethyl acetate and petroleum ether as the eluent.

Work-up: Once the reaction is complete, pour the mixture into ice water to precipitate the

yellow solid product.

Purification: Filter the solid, wash with distilled water, and recrystallize from ethanol to obtain

pure 5-nitrovanillin.[2][3][4]

Quantitative Data for Nitration of Vanillin:
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Method
Nitrating
Agent

Solvent Catalyst
Temperat
ure (°C)

Time (h) Yield (%)

A
Conc.

HNO₃

Glacial

Acetic Acid
- - - ~75[1]

B
(NH₄)₂Ce(

NO₃)₆

90% Acetic

Acid
PEG-400 20-60 1.0-2.5 69-71[3][4]

Logical Relationship Diagram for Nitration of Vanillin:
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Caption: Nitration of Vanillin to 5-Nitrovanillin.

Step 2: Reduction of 5-Nitrovanillin to 4-Amino-3-
methoxybenzaldehyde
The final step in this pathway is the reduction of the nitro group of 5-nitrovanillin to an amino

group. This transformation can be achieved through various reduction methods, with catalytic

hydrogenation and metal-acid reductions being the most common.

Experimental Protocol:

Method A: Reduction using Tin(II) Chloride (SnCl₂)
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A widely used and reliable method for the reduction of aromatic nitro compounds is the use of

stannous chloride in an acidic medium. This method is advantageous as it selectively reduces

the nitro group while preserving the aldehyde functionality.

Reaction Setup: In a round-bottom flask, dissolve 5-nitrovanillin (1 equivalent) in ethanol.

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to

the solution.

Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux if the

reaction is sluggish. The reaction is typically complete within 2-4 hours and can be monitored

by TLC.

Work-up: After the reaction is complete, remove the ethanol under reduced pressure. Cool

the residue in an ice bath and basify with a 2M NaOH or KOH solution to a pH > 8. This will

precipitate tin salts.

Extraction and Purification: Extract the product with ethyl acetate. Combine the organic

layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

The crude product can be purified by column chromatography or recrystallization.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner alternative for the reduction of the nitro group.

Reaction Setup: In a hydrogenation vessel, dissolve 5-nitrovanillin in a suitable solvent such

as ethanol or ethyl acetate.

Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

Reaction Conditions: The reaction is carried out under a hydrogen atmosphere (typically 1-4

atm) at room temperature.

Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The

filtrate is then concentrated under reduced pressure to yield the product.

Quantitative Data for Reduction of 5-Nitrovanillin:
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Method
Reducing
Agent

Solvent Catalyst
Temperat
ure

Time (h) Yield (%)

A
SnCl₂·2H₂

O
Ethanol -

RT to

Reflux
2-4

High

(Specific

yield not

reported)

B H₂
Ethanol/Et

hyl Acetate
Pd/C RT -

High

(Specific

yield not

reported)

Experimental Workflow for Primary Synthesis Pathway:
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Caption: Primary synthesis workflow for 4-Amino-3-methoxybenzaldehyde.

Alternative Synthesis Pathways: Formylation of 2-
Methoxyaniline (o-Anisidine)
Alternative routes to 4-Amino-3-methoxybenzaldehyde involve the direct introduction of a

formyl group onto the aromatic ring of 2-methoxyaniline (o-anisidine). Two classical formylation

reactions, the Vilsmeier-Haack and Duff reactions, are potential methods for this

transformation. These methods are generally less efficient than the primary pathway.[5]

Vilsmeier-Haack Reaction

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1612064?utm_src=pdf-body-img
https://www.benchchem.com/product/b1612064?utm_src=pdf-body
https://www.benchchem.com/product/b1612064?utm_src=pdf-body
https://en.wikipedia.org/wiki/Duff_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1612064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted

amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate

electron-rich aromatic rings.

General Reaction Scheme:

2-Methoxyaniline would react with the Vilsmeier reagent, and subsequent hydrolysis would

yield the aldehyde. The amino group of 2-methoxyaniline is a strong activating group, directing

the electrophilic substitution to the para position, which would lead to the desired 4-amino-3-
methoxybenzaldehyde.

Logical Relationship Diagram for Vilsmeier-Haack Reaction:
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Caption: Vilsmeier-Haack formylation of 2-Methoxyaniline.
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Duff Reaction
The Duff reaction employs hexamine as the formylating agent in an acidic medium, typically

glycerol and boric acid, to introduce an aldehyde group ortho to a hydroxyl group on a phenol.

While less common for anilines, it can be a potential route. The reaction generally has low

yields.[5]

General Reaction Scheme:

In the case of 2-methoxyaniline, the formylation would be directed by the amino group,

potentially leading to a mixture of ortho and para substituted products.

Physicochemical Properties and Spectroscopic
Data
Physicochemical Properties of 4-Amino-3-methoxybenzaldehyde:

Property Value

Molecular Formula C₈H₉NO₂

Molecular Weight 151.16 g/mol

CAS Number 90151-40-9[6][7]

Appearance -

Melting Point Not reported

Boiling Point -

Solubility
Limited solubility in water, soluble in polar

aprotic solvents like DMSO and DMF.[6]

Spectroscopic Data of 4-Amino-3-methoxybenzaldehyde:

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry would be

crucial for the characterization of the synthesized product. Researchers should perform these

analyses to confirm the identity and purity of their compound.
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Conclusion
The synthesis of 4-Amino-3-methoxybenzaldehyde is most reliably achieved through the two-

step process of nitrating vanillin followed by the reduction of the resulting 5-nitrovanillin. This

pathway utilizes readily available starting materials and generally provides good yields. While

alternative formylation methods exist, they are less explored for this specific synthesis and may

present challenges in terms of yield and regioselectivity. The detailed protocols and data

presented in this guide are intended to provide a solid foundation for researchers undertaking

the synthesis of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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